

cross-validation of GID4 Ligand 3 activity in different cell models

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Compound of Interest		
Compound Name:	GID4 Ligand 3	
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Cross-Validation of GID4 Ligand Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of a representative GID4 ligand, compound 88, across different cellular models. Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the CTLH E3 ubiquitin ligase complex, playing a crucial role in protein degradation and cellular processes like cell migration.[1][2][3] The development of potent and selective GID4 ligands is a promising avenue for targeted protein degradation (TPD).[3][4] This guide summarizes key experimental data, details methodologies, and visualizes relevant pathways to facilitate the evaluation and application of GID4-targeting compounds.

Comparative Activity of GID4 Ligands

The following table summarizes the in vitro and in-cell activity of compound 88, a small molecule binder of GID4 identified through a DNA-encoded library (DEL) screen, and compares it with other notable GID4 ligands.



Ligand	Method	Target	Cell Model	Kd (μM)	IC50 (μM)	EC50 (nM)	Referen ce
Compou nd 88	DNA- Encoded Library Screen	GID4	HEK293	5.6	-	558	
PFI-7	Chemical Probe Develop ment	GID4	Live cells	-	-	-	
Compou nd 16	NMR Fragment Screen	GID4	-	110	148.5	-	
Compou nd 67	NMR Fragment Screen	GID4	-	17	-	-	
Compou nd 14	Fragment -Based Screenin g	GID4	HEK293 T	-	-	(23 nM affinity in biophysic al assays)	

Note: A direct cross-validation of compound 88 in multiple, distinct cell lines with quantitative comparison of its activity is not readily available in the public domain. The data presented here is from initial characterization studies. Further cross-validation in various cancer cell lines and normal cell lines would be required to establish a comprehensive activity profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize GID4 ligand activity.

Cellular Thermal Shift Assay (CETSA)



This assay is used to measure the target engagement of a ligand with its protein target in a cellular environment.

- Cell Culture and Treatment:
 - Culture cells (e.g., HEK293 expressing FLAG-GID4) to ~80% confluency.
 - $\circ~$ Treat cells with the test compound (e.g., 50 μM compound 88) or vehicle control (e.g., 1% DMSO) for 1 hour.
- Harvesting and Lysis:
 - Harvest cells and resuspend in a suitable lysis buffer.
 - Divide the cell suspension into aliquots for heat treatment.
- Heat Treatment:
 - Expose the aliquots to a range of temperatures for a set duration (e.g., 3 minutes).
- · Protein Extraction and Analysis:
 - Lyse the cells to release proteins.
 - Separate soluble proteins from aggregated proteins by centrifugation.
 - Analyze the amount of soluble GID4 at each temperature by Western blotting using an anti-GID4 or anti-FLAG antibody.
- Data Analysis:
 - Quantify band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.

Isothermal Dose-Response Fingerprinting CETSA (ITDRF-CETSA)

This variation of CETSA is used to determine the potency of ligand binding in cells (EC50).



- · Cell Lysis and Compound Incubation:
 - Prepare cell lysates from FLAG-GID4 expressing cells.
 - Incubate the lysates with increasing concentrations of the test compound at room temperature.
- Heat Treatment:
 - Subject the lysates to a single, partial denaturation temperature (e.g., 57 °C).
- Analysis:
 - Analyze the amount of soluble GID4 by Western blotting.
- Data Analysis:
 - Quantify band intensities and plot them against the compound concentration.
 - Fit the data to a dose-response curve to determine the EC50 value.

Fluorescence Polarization (FP) Competition Assay

This in vitro assay is used to determine the binding affinity (Kd or IC50) of a compound to its target protein.

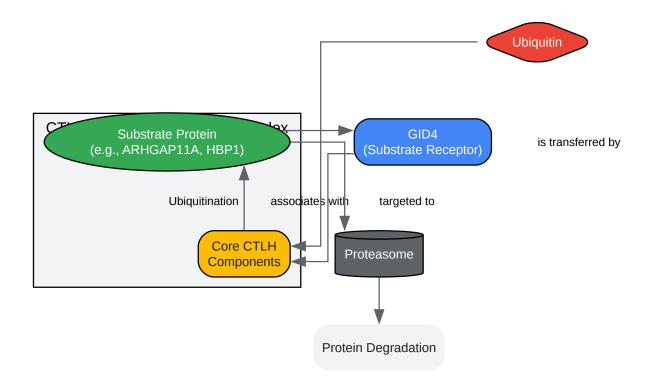
- · Reagents:
 - Purified GID4 protein.
 - A fluorescently labeled peptide that binds to GID4 (e.g., PGLWKS).
 - Test compounds.
- Assay Procedure:
 - Incubate the fluorescently labeled peptide with the GID4 protein in the presence of varying concentrations of the test compound.



- Measure the fluorescence polarization. The displacement of the fluorescent peptide by the test compound results in a decrease in polarization.
- Data Analysis:
 - Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.

Visualizing GID4-Related Pathways and Workflows

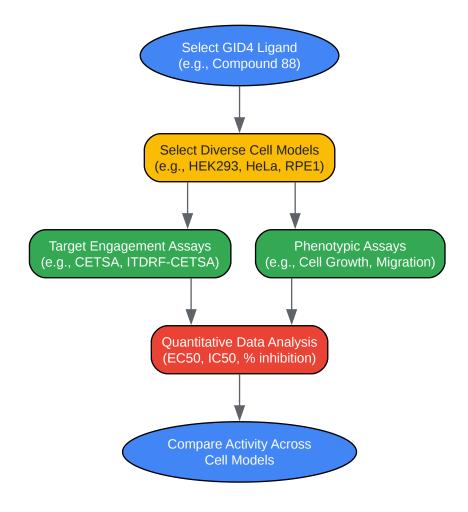
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.



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Caption: GID4-mediated protein degradation pathway.





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Caption: Workflow for GID4 ligand cross-validation.

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